molecular formula C12H12N6O B12998530 (6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

(6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Cat. No.: B12998530
M. Wt: 256.26 g/mol
InChI Key: PEQIXZDOBSZQIH-UHFFFAOYSA-N
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Description

(6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of cyclopropyl, oxadiazole, triazole, and pyridine rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include cyclization reactions, nucleophilic substitutions, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, (6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine has potential applications as a therapeutic agent. Researchers are investigating its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable asset for innovation in various industries.

Mechanism of Action

The mechanism of action of (6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol
  • (6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

Uniqueness

Compared to similar compounds, (6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine stands out due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

[6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

InChI

InChI=1S/C12H12N6O/c13-5-10-16-15-9-4-3-8(6-18(9)10)12-14-11(17-19-12)7-1-2-7/h3-4,6-7H,1-2,5,13H2

InChI Key

PEQIXZDOBSZQIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN4C(=NN=C4CN)C=C3

Origin of Product

United States

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